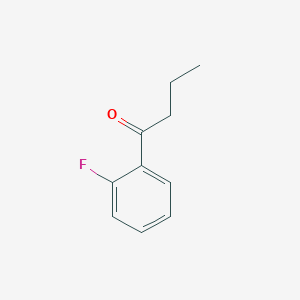

1-(2-Fluorophenyl)butan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Fluorophenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a butanone group

作用机制

Target of Action

Similar compounds, such as synthetic cathinones, have been known to interact with various neurotransmitter systems

Mode of Action

It’s structurally similar to synthetic cathinones, which are known to act as central nervous system stimulants . They typically exert their effects by increasing the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .

Biochemical Pathways

Based on its structural similarity to synthetic cathinones, it may influence the monoaminergic system . This system includes the dopaminergic, serotonergic, and noradrenergic pathways, which play crucial roles in mood regulation, reward, and arousal .

Result of Action

Synthetic cathinones, which are structurally similar, are known to induce psychoactive effects, including euphoria, increased sociability, and heightened sensory perception . They can also cause adverse effects such as tachycardia, hypertension, and potential neurotoxicity .

Action Environment

The action, efficacy, and stability of 1-(2-Fluorophenyl)butan-1-one can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is stored or administered . .

生化分析

Biochemical Properties

The biochemical properties of 1-(2-Fluorophenyl)butan-1-one are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions: 1-(2-Fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-fluorobenzoic acid.

Reduction: Formation of 1-(2-fluorophenyl)butan-1-ol.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

1-(2-Fluorophenyl)butan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

相似化合物的比较

- 1-(4-Fluorophenyl)butan-1-one

- 1-(2-Chlorophenyl)butan-1-one

- 1-(2-Bromophenyl)butan-1-one

Comparison: 1-(2-Fluorophenyl)butan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

生物活性

1-(2-Fluorophenyl)butan-1-one is a fluorinated organic compound that has drawn attention in pharmaceutical and biochemical research due to its potential biological activities. The presence of the fluorine atom in the phenyl group can significantly influence the compound's reactivity, binding affinity, and overall biological effects. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13F

- Molecular Weight : 168.21 g/mol

- CAS Number : 3874-54-2

The structure features a butanone backbone with a fluorinated phenyl group, which is hypothesized to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : Fluorinated compounds often exhibit unique interactions with enzymes, potentially leading to inhibition or activation of specific pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and psychotropic effects. For instance, compounds similar in structure have shown multireceptor binding profiles that suggest potential antipsychotic properties .

Cytotoxic Effects

Studies exploring the cytotoxicity of structurally related compounds reveal that they can induce cell death in cancer cell lines. For example, compounds with similar fluorinated structures have shown selective toxicity against certain cancer cells, correlating with their receptor affinity .

Study 1: Antipsychotic Potential

A study evaluated a butyrophenone analog related to this compound for its binding affinities at dopamine (DA) and serotonin (5HT) receptors. The findings indicated that this compound exhibited equipotent activity compared to established antipsychotics, suggesting its potential as an atypical antipsychotic agent .

Study 2: Cytotoxic Assessment

In a cytotoxic assessment involving haloperidol analogs, compounds structurally similar to this compound demonstrated significant cytotoxicity against neuroblastoma cells. The results suggested that these compounds could be further developed for therapeutic applications in oncology .

Data Tables

属性

IUPAC Name |

1-(2-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGZHRKSGKVZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。